molecular formula C10H8N2S B1629524 Isoquinoline-4-carbothioamide CAS No. 435271-32-2

Isoquinoline-4-carbothioamide

Cat. No.: B1629524
CAS No.: 435271-32-2
M. Wt: 188.25 g/mol
InChI Key: SUWLHYGPNPIKPI-UHFFFAOYSA-N
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Description

Isoquinoline-4-carbothioamide is a heterocyclic compound that belongs to the isoquinoline family. Isoquinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound, in particular, has garnered attention due to its potential therapeutic applications and unique chemical properties.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Isoquinoline-4-carbothioamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to form adducts with Lewis acids and protonates to form salts upon treatment with strong acids . These interactions are crucial for its function in biochemical pathways. This compound also exhibits weak basicity, similar to other isoquinoline derivatives, which allows it to participate in various biochemical reactions .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to induce cell cycle arrest, apoptosis, and autophagy in cancer cells . These effects are mediated through its interactions with nucleic acids and proteins, leading to changes in gene expression and cellular metabolism. This compound’s impact on cell signaling pathways further underscores its potential as a therapeutic agent .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to nucleic acids and proteins, inhibiting enzyme activity and modulating epigenetic processes . These interactions result in the regulation of various cellular functions, including cell proliferation and apoptosis. This compound’s ability to modulate gene expression through epigenetic mechanisms highlights its potential as a therapeutic agent .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Studies have shown that it remains stable under certain conditions but may degrade over extended periods . Long-term exposure to this compound has been observed to affect cellular function, including changes in cell viability and proliferation . These temporal effects are crucial for understanding the compound’s stability and potential long-term impacts in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to exhibit therapeutic effects, such as neuroprotection and anti-inflammatory properties . At higher doses, this compound may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Understanding the dosage effects is essential for determining the therapeutic window and safety profile of this compound .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as acetyl CoA carboxylase and fatty acid synthase, influencing metabolic flux and metabolite levels . These interactions are crucial for its role in lipid metabolism and energy homeostasis. This compound’s involvement in these pathways highlights its potential as a modulator of metabolic processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions affect its localization and accumulation in specific cellular compartments. Understanding the transport and distribution mechanisms of this compound is essential for determining its bioavailability and therapeutic potential .

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications . It is often localized in the cytoplasm and nucleus, where it exerts its effects on cellular functions. The subcellular localization of this compound is crucial for its activity and function, as it determines the specific cellular processes it can modulate .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of isoquinoline-4-carbothioamide typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of isoquinoline-4-carboxylic acid with thionyl chloride to form isoquinoline-4-carbonyl chloride, which is then treated with ammonium thiocyanate to yield this compound. The reaction conditions often involve refluxing in an appropriate solvent such as dichloromethane or chloroform.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and green chemistry approaches, such as microwave-assisted synthesis, may also be employed to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions: Isoquinoline-4-carbothioamide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction reactions can yield corresponding amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the carbothioamide moiety.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Sulfonyl isoquinoline derivatives.

    Reduction: Isoquinoline-4-amine.

    Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Isoquinoline-4-carbothioamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Comparison with Similar Compounds

  • Isoquinoline-4-carboxamide
  • Isoquinoline-4-carbonitrile
  • Isoquinoline-4-sulfonamide

These compounds highlight the versatility of the isoquinoline scaffold and its potential for diverse applications in various fields.

Properties

IUPAC Name

isoquinoline-4-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2S/c11-10(13)9-6-12-5-7-3-1-2-4-8(7)9/h1-6H,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUWLHYGPNPIKPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NC=C2C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70608057
Record name Isoquinoline-4-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70608057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

435271-32-2
Record name Isoquinoline-4-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70608057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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